N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
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Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological and pharmacological activities .
Molecular Structure Analysis
The compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold . Molecular docking simulation of similar compounds confirmed a good fit into the CDK2 active site through essential hydrogen bonding .Scientific Research Applications
Synthesis and Structure
- The compound has been a focus in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the synthesis of 2-Substituted 2,6-Dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones, which involved the reduction and subsequent condensation of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates (Ochi & Miyasaka, 1983).
Anticancer and Anti-inflammatory Properties
- Research has explored its derivatives for potential anticancer and anti-5-lipoxygenase agents, leading to the synthesis of novel pyrazolopyrimidines derivatives that showed promising activities in these areas (Rahmouni et al., 2016).
- It has also been involved in the development of thiazolopyrimidine derivatives, which demonstrated significant antinociceptive and anti-inflammatory activities (Selvam et al., 2012).
Antimicrobial Activities
- Its analogs have been tested for antimicrobial activities, showing potential as antimicrobial agents. For instance, pyrazolopyranopyrimidinones and pyrazolopyranooxazinones derivatives have shown potent antimicrobial properties (El-ziaty et al., 2016).
Molecular Docking and Biological Evaluation
- The compound has been used in molecular docking studies to understand its interaction with biological targets, such as the CB1 cannabinoid receptor (Shim et al., 2002). This research aids in understanding its potential pharmaceutical applications.
Mechanism of Action
Target of Action
Pyrazolo[3,4-d]pyrimidines are known to have a wide range of biological activities and can interact with various targets. For example, some derivatives have been reported to inhibit enzymes like acetylcholinesterase .
Mode of Action
The interaction of these compounds with their targets can lead to various changes. For instance, inhibition of acetylcholinesterase can affect the transmission of nerve pulses .
Biochemical Pathways
These compounds can affect various biochemical pathways. For example, they can influence the production of reactive oxygen species and other free radicals .
Result of Action
The molecular and cellular effects of these compounds can also vary. For example, some pyrazolo[3,4-d]pyrimidines have demonstrated anticancer activity .
Future Directions
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN7O3/c1-11-8-16(23-19(30)15-6-3-7-31-15)28(26-11)20-24-17-14(18(29)25-20)10-22-27(17)13-5-2-4-12(21)9-13/h2-10H,1H3,(H,23,30)(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFOUWZDZGRQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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